

# Structural and Functional Overview of hVAP-1

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## Compound of Interest

Compound Name: *H1Pvat*

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Human Vascular Adhesion Protein-1 (hVAP-1) is a dimeric, membrane-bound glycoprotein that plays a crucial role in the inflammatory response by mediating the extravasation of lymphocytes from the bloodstream into peripheral tissues.[1] Initially identified as an adhesion molecule, the cloning of its cDNA revealed it to be a member of the semicarbazide-sensitive amine oxidase/copper-containing amine oxidase (SSAO/CAO) family of enzymes.[1] As such, hVAP-1 exhibits dual functions: as an adhesion protein and as an enzyme that converts primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia in the process. [1]

The protein is a 180-kDa homodimer, with each monomer comprising a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large extracellular domain.[1] A soluble form of hVAP-1, likely resulting from proteolytic cleavage of the membrane-bound form, has also been identified in human serum.[1]

## Quantitative Structural Data

The crystal structure of the extracellular domain of hVAP-1 has been solved, providing valuable insights into its function. The key quantitative data from the crystallographic analysis are summarized in the table below.

Parameter	Value	Reference
Resolution	2.9 Å	<a href="#">[1]</a>
R-factor	24.1%	<a href="#">[1]</a>
R-free	26.6%	<a href="#">[1]</a>
Molecular Weight	180 kDa (dimer)	<a href="#">[1]</a>
Monomer Composition	Residues 55-761	<a href="#">[1]</a>
RMSD (Cα-atoms between monomers)	0.38 Å	<a href="#">[1]</a>
Domain Structure	D2 (residues 55-169), D3 (residues 170-300), D4 (residues 301-761)	<a href="#">[1]</a>
Metal Cofactors per Monomer	1 Copper (Cu), 2 Calcium (Ca)	<a href="#">[1]</a>
Predicted N-glycosylation Sites	6	<a href="#">[1]</a>

## Experimental Protocols: Crystallization and Structure Determination of hVAP-1

The determination of the three-dimensional structure of hVAP-1 was achieved through X-ray crystallography. The general experimental workflow for such a process is outlined below.

### Protein Expression and Purification

- **Gene Cloning and Expression:** The cDNA encoding the extracellular domain of human VAP-1 is cloned into a suitable expression vector (e.g., a baculovirus vector for expression in insect cells, which allows for proper post-translational modifications like glycosylation).
- **Cell Culture and Protein Production:** The recombinant vector is used to transfect an appropriate host cell line (e.g., Sf9 insect cells). The cells are cultured in large-scale bioreactors to generate a sufficient quantity of the protein.

- **Purification:** The secreted extracellular domain of hVAP-1 is purified from the cell culture medium using a series of chromatographic techniques. This typically involves an initial affinity chromatography step, followed by ion-exchange and size-exclusion chromatography to achieve high purity.

## Crystallization

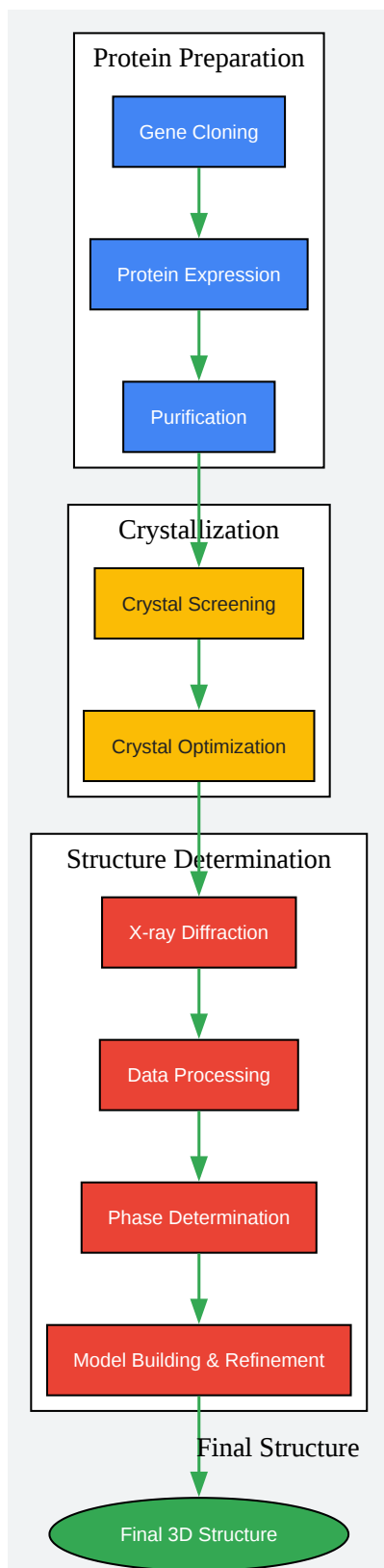
- **Crystal Screening:** The purified hVAP-1 protein is concentrated to an optimal concentration (e.g., 5-15 mg/mL). A high-throughput screening approach is employed, where the protein solution is mixed with a wide array of crystallization cocktails (containing different salts, buffers, and precipitants) in multi-well plates. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
- **Crystal Optimization:** Initial "hits" from the screening process (small, poorly formed crystals) are optimized by systematically varying the concentrations of the protein and the components of the crystallization cocktail, as well as the temperature. This aims to produce larger, well-diffracting single crystals.

## Data Collection and Structure Determination

- **X-ray Diffraction:** The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. They are then mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
- **Phase Determination:** The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., single- or multiple-wavelength anomalous dispersion).
- **Model Building and Refinement:** An initial atomic model of the protein is built into the electron density map. This model is then refined iteratively, alternating between manual adjustments in a molecular graphics program and automated refinement against the experimental data. The R-factor and R-free are used to monitor the quality of the refined model.

## Visualizations

## Experimental Workflow for hVAP-1 Structure Determination

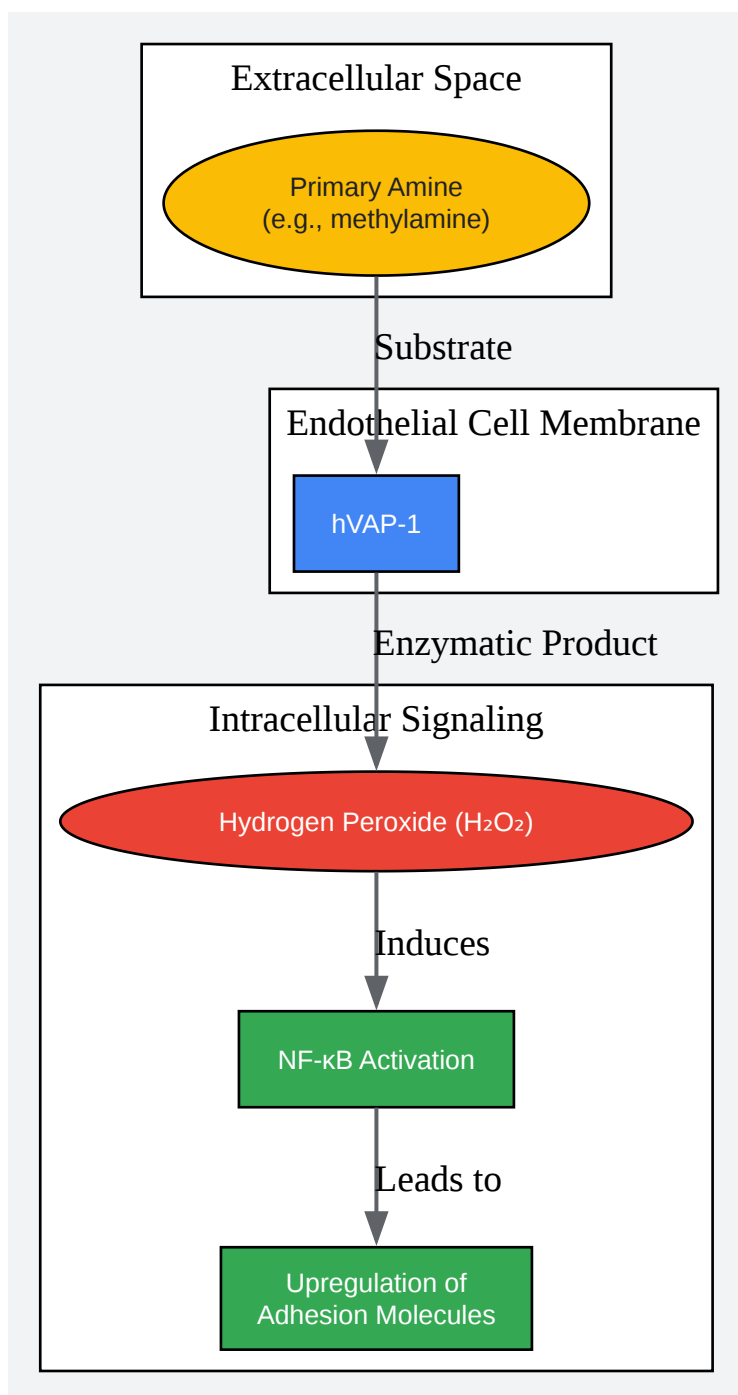


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Caption: Experimental workflow for determining the crystal structure of hVAP-1.

## hVAP-1 Signaling in Inflammation

The enzymatic activity of hVAP-1 is linked to its adhesive function and plays a role in inflammatory signaling. The production of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) by hVAP-1 can act as a signaling molecule, influencing downstream pathways.



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Caption: Simplified signaling cascade initiated by hVAP-1 enzymatic activity.

## Conclusion

The structural and functional characterization of human Vascular Adhesion Protein-1 has provided significant insights into its role in inflammation. As a dual-function molecule, it

presents an interesting target for the development of novel anti-inflammatory therapeutics. The detailed structural information available allows for rational drug design approaches aimed at modulating its adhesive or enzymatic activities. Further research into the downstream signaling consequences of hVAP-1 activity will continue to enhance our understanding of its role in both health and disease.

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## References

- 1. Crystal structure of the human vascular adhesion protein-1: Unique structural features with functional implications - PMC [pmc.ncbi.nlm.nih.gov]
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